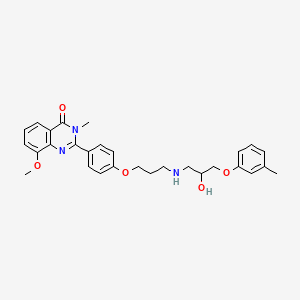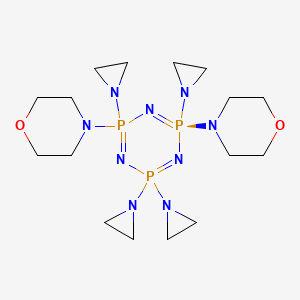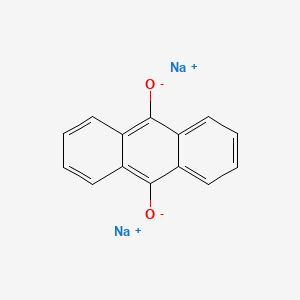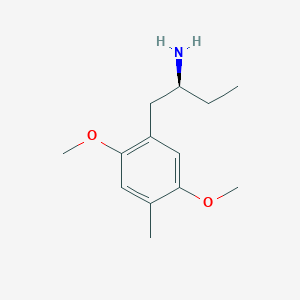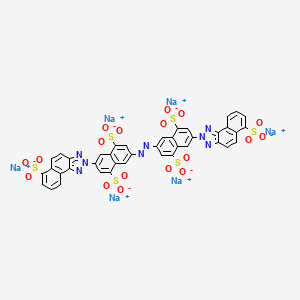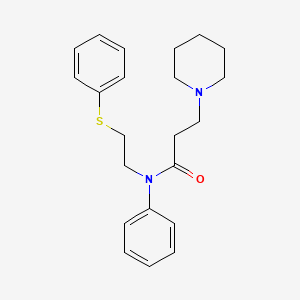
1-Piperidinepropionanilide, N-(2-(phenylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NM-593 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in biological and chemical research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NM-593 involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. For instance, one common method involves the use of anhydrous solvents and a series of purification steps to isolate NM-593 in its pure form .
Industrial Production Methods
In an industrial setting, the production of NM-593 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound while maintaining high purity levels. The process often includes rigorous quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
NM-593 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: NM-593 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
NM-593 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism by which NM-593 exerts its effects involves its interaction with specific molecular targets. These interactions often lead to changes in cellular processes or chemical reactions. The pathways involved can vary depending on the application, but typically include binding to enzymes or receptors, altering their activity and leading to the desired outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of NM-593
NM-593 stands out due to its versatility and wide range of applications. Unlike some similar compounds, it can be used in both biological and chemical research, making it a valuable tool for scientists across various disciplines .
Eigenschaften
CAS-Nummer |
95129-42-3 |
|---|---|
Molekularformel |
C22H28N2OS |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-phenyl-N-(2-phenylsulfanylethyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C22H28N2OS/c25-22(14-17-23-15-8-3-9-16-23)24(20-10-4-1-5-11-20)18-19-26-21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2 |
InChI-Schlüssel |
MXSXCORCRDJWRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



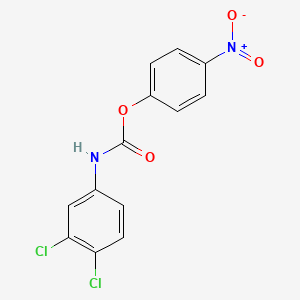
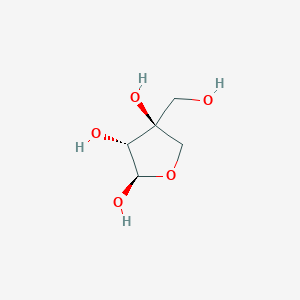
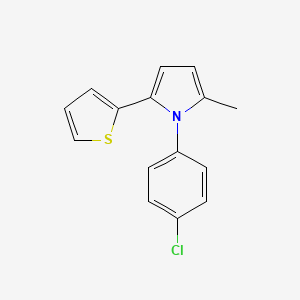

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


